molecular formula C15H19N3O B5547925 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime

1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime

Cat. No. B5547925
M. Wt: 257.33 g/mol
InChI Key: DIPMHPMCLVEYHJ-JQIJEIRASA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic structures often involves novel rearrangements and specific conditions to achieve the desired compound. For instance, a novel rearrangement was observed during the reduction of 4,8,9,10-tetraaryl-1,3-diazaadamantan-6-one, leading to compounds with an oxaquinuclidine skeleton, characterized by 2D-NMR and XRD techniques (Vengatesh & Sundaravadivelu, 2019). This highlights the complexity and specificity required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using advanced techniques like X-ray crystallography and NMR spectroscopy. For example, the structure of novel triazenes derived from cyclic aminals with diazonium ions was confirmed through HR-MS, 1H, and 13C NMR, and X-ray crystallography (Rivera & González-Salas, 2010). These methods are critical for understanding the 3D arrangement of atoms within a molecule, which influences its reactivity and properties.

Chemical Reactions and Properties

Compounds within this structural family exhibit specific reactivity patterns and chemical properties. The synthesis and reactivity of compounds like 6-trichloromethyl-9-oxa-5-azatricyclo[6.2.1.01,5]undecan-10-one reveal detailed insights into their chemical behavior, which is crucial for potential applications in material science or pharmaceuticals (Yang, Sun, & Zhu, 2011).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are significantly influenced by the molecular architecture of these compounds. For instance, the stereochemistry and equilibrium between conformers of related structures impact their stability and physical state (Patel, Alexandropoulou, & Crabb, 2000).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards different reagents, and participation in cycloaddition reactions, are key aspects. For example, the base-assisted intramolecular cycloaddition of acetylenic compounds leading to oxygen-bridged tricyclic compounds showcases the intricate chemical transformations these molecules can undergo (Celanire, Marlin, Baldwin, & Adlington, 2005).

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Conversion to Oxime Derivatives : A study detailed the synthesis of oxime derivatives from ketones of heterocyclic spiro compounds having barbituric acid moieties. These derivatives were synthesized using hydroxylaminehydrogenchloride, with their structures confirmed by UV, IR, 1H NMR, 13C NMR, and mass spectral data (Rahman et al., 2013).

Applications in Corrosion Inhibition

  • Efficiency in Copper Corrosion Inhibition : Research on piperidine and oxaquinuclidine core-containing compounds, including variants similar to the queried compound, demonstrated high efficiency as corrosion inhibitors for copper in acidic media. The study combined experimental and computational methods to illustrate how these compounds form protective layers on copper surfaces (Vengatesh & Sundaravadivelu, 2020).

Novel Synthesis Approaches

  • Unprecedented Synthesis via Novel Rearrangement : An innovative approach was reported for the synthesis of compounds with an oxaquinuclidine skeleton through a novel rearrangement of a methylene group. This method offers a new pathway for producing complex structures in organic chemistry (Vengatesh & Sundaravadivelu, 2019).

Metal Extraction and Recovery

  • Selective Extraction of Zinc(II) : A study explored the use of a specific oxime, 1-(3-pyridyl)undecan-1-one, for the selective extraction of zinc(II) ions from acidic chloride solutions. This research highlights the potential of oximes in selective metal recovery processes (Wieszczycka, 2013).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(NE)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,19H,6-11H2/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPMHPMCLVEYHJ-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC\3CN1CC(C2)(/C3=N/O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime

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